molecular formula C8H8FNO B8759985 2-Fluoro-4-(methylamino)benzaldehyde CAS No. 660432-45-1

2-Fluoro-4-(methylamino)benzaldehyde

Cat. No. B8759985
M. Wt: 153.15 g/mol
InChI Key: VNVZSCIGWIRYPN-UHFFFAOYSA-N
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Patent
US07320995B2

Procedure details

Add tetrapropylammonium perruthenate (0.35 g) to a mixture of (2-fluoro-4-methylamino-phenyl)-methanol (0.18 g), 4-methylmorpholine N-oxide (0.38 g) and freshly activated powdered molecular sieves (0.30 g) in dry dichloromethane (10 mL) at room temperature under a nitrogen atmosphere. Stir for 30 minutes and add more dichloromethane and filter through a florisil-Celite® pad. Concentrate under reduced pressure to provide (0.25 g, 76%) of the title compound as an oil.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[CH:5]=[CH:4][C:3]=1[CH2:10][OH:11].C[N+]1([O-])CCOCC1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[F:1][C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[CH:5]=[CH:4][C:3]=1[CH:10]=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)NC)CO
Name
Quantity
0.38 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
filter through a florisil-Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 140.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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